SR-3677 SR-3677 SR 3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs) that shows greater potency against ROCK2 than ROCK1 in enzyme and cell-based assays (IC50 values are 3 and 56 nM, respectively). At 3 µM, SR 3677 inhibits only 5 (Akt3, Clk1, Clk2, Clk4, Lats2) out of 353 kinases with greater than 50% inhibition. SR 3677 is efficacious at inhibiting myosin light chain phosphorylation and increasing aqueous humor outflow in porcine eyes in an ex vivo model of glaucoma treatment.
SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity.
Brand Name: Vulcanchem
CAS No.: 1072959-67-1
VCID: VC0543811
InChI: InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27)
SMILES: CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3
Molecular Formula: C22H24N4O4
Molecular Weight: 408.4 g/mol

SR-3677

CAS No.: 1072959-67-1

Cat. No.: VC0543811

Molecular Formula: C22H24N4O4

Molecular Weight: 408.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SR-3677 - 1072959-67-1

Specification

Description SR 3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs) that shows greater potency against ROCK2 than ROCK1 in enzyme and cell-based assays (IC50 values are 3 and 56 nM, respectively). At 3 µM, SR 3677 inhibits only 5 (Akt3, Clk1, Clk2, Clk4, Lats2) out of 353 kinases with greater than 50% inhibition. SR 3677 is efficacious at inhibiting myosin light chain phosphorylation and increasing aqueous humor outflow in porcine eyes in an ex vivo model of glaucoma treatment.
SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity.
CAS No. 1072959-67-1
Molecular Formula C22H24N4O4
Molecular Weight 408.4 g/mol
IUPAC Name N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27)
Standard InChI Key OQWZIAVXCYIZNN-UHFFFAOYSA-N
SMILES CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3
Canonical SMILES CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3
Appearance Solid powder

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